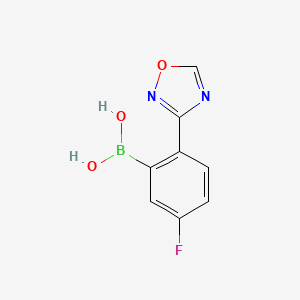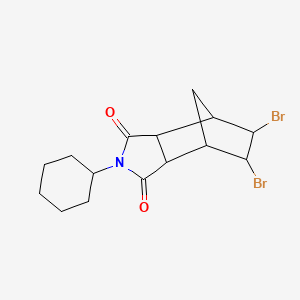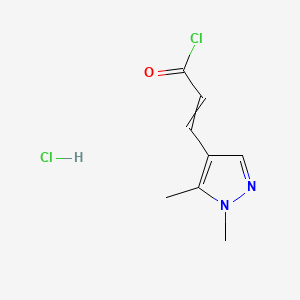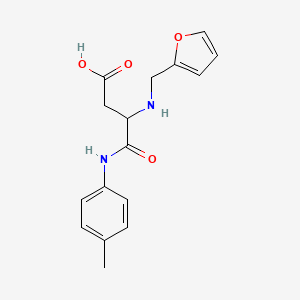
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a 1,2,4-oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the 1,2,4-oxadiazole ring. Finally, the boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization step and large-scale palladium-catalyzed borylation reactions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenol.
Reduction: 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of related oxadiazole compounds.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a potential therapeutic agent. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylamine: Similar structure but with an amine group instead of a boronic acid group.
5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenol: Similar structure but with a hydroxyl group instead of a boronic acid group.
Uniqueness
The presence of the boronic acid group in 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid makes it unique compared to its analogs. This functional group allows for specific interactions with biological molecules and can be used in various chemical transformations, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H6BFN2O3 |
|---|---|
Poids moléculaire |
207.96 g/mol |
Nom IUPAC |
[5-fluoro-2-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O3/c10-5-1-2-6(7(3-5)9(13)14)8-11-4-15-12-8/h1-4,13-14H |
Clé InChI |
VNDSXBAFJXDGMG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)F)C2=NOC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B12458239.png)

![5-(2,4-dichlorophenyl)-3-[(diphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12458273.png)


methanol](/img/structure/B12458300.png)



![1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide](/img/structure/B12458323.png)
![N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12458329.png)


![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458349.png)
